3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE
Description
3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE is a ketone-containing piperazine derivative with a phenylsulfonyl substituent on the piperazine ring. Its structure combines a propanone backbone, a central piperazine moiety, and aromatic sulfonyl groups, making it a versatile scaffold in medicinal chemistry. The phenylsulfonyl group enhances electron-withdrawing effects and may influence receptor binding, while the piperazine ring contributes to conformational flexibility and solubility .
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c22-19(12-11-17-7-3-1-4-8-17)20-13-15-21(16-14-20)25(23,24)18-9-5-2-6-10-18/h1-10H,11-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZJZAFWMMQQYNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Phenylpropanoyl Group: This step involves the acylation of the piperazine ring with 3-phenylpropanoic acid or its derivatives using reagents such as thionyl chloride or oxalyl chloride to form the corresponding acyl chloride, followed by reaction with the piperazine.
Introduction of the Phenylsulfonyl Group: The final step involves the sulfonylation of the piperazine ring with phenylsulfonyl chloride in the presence of a base such as pyridine or triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the carbonyl or sulfonyl groups.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenyl groups, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, aryl halides, dimethylformamide, and potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Alkylated or arylated derivatives of the original compound.
Scientific Research Applications
3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-PHENYL-1-[4-(PHENYLSULFONYL)PIPERAZINO]-1-PROPANONE involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity, leading to changes in cellular signaling.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Structural Variations in the Piperazine Substituents
Modifications to the piperazine ring’s substituents significantly alter physicochemical and biological properties:
| Compound Name | Key Substituent | Impact on Properties | Reference |
|---|---|---|---|
| 1-{4-[(4-Chlorophenyl)sulfonyl]piperazino}-3-(2-pyrimidinylamino)-1-propanone | Chlorophenylsulfonyl + pyrimidinylamino | Enhanced enzyme inhibition potential due to chlorophenyl’s lipophilicity and pyrimidine’s hydrogen bonding | |
| 3-(1-Methyl-1H-indol-3-yl)-1-[4-(methylsulfonyl)piperazino]-1-propanone | Methylsulfonyl + indole | Improved blood-brain barrier penetration; potential neuroprotective/anticancer activity via indole interactions | |
| Cyclopropyl{4-[(3,4-dimethoxyphenyl)sulfonyl]piperazino}methanone | Dimethoxyphenylsulfonyl + cyclopropane | Increased metabolic stability (dimethoxy groups resist oxidation) and altered steric effects |
Key Findings :
Modifications to the Propanone Backbone
Replacing the propanone group with alternative ketones or functional groups alters reactivity and bioactivity:
| Compound Name | Backbone Modification | Unique Features | Reference |
|---|---|---|---|
| 1-(4-Chlorophenyl)-3-(4-methyl-1-piperazinyl)-2-propyn-1-one | Propynone (C≡C) instead of propanone | Higher reactivity in click chemistry applications; reduced metabolic stability | |
| 3-[(4,6-Dimethyl-2-pyrimidinyl)amino]-1-[4-(2-pyridyl)piperazino]-1-propanone | Pyrimidinylamino substitution | Dual hydrogen-bonding capacity; potential kinase inhibition | |
| 1-[4-(2-Fluorophenoxy)ethyl]-1-piperazinyl]-3-(4-hydroxyphenyl)-1-propanone | Ethoxy linkage + hydroxyphenyl | Improved water solubility; estrogen receptor modulation possible |
Key Findings :
- Propynone derivatives exhibit higher chemical reactivity but shorter half-lives in vivo.
- Amino-substituted backbones (e.g., pyrimidinylamino) enable targeted interactions with enzymes or nucleic acids .
Physicochemical and Pharmacological Properties
Key Trends :
- Halogenation (e.g., bromo, chloro) correlates with increased melting points and toxicity.
- Bis-aromatic systems (e.g., biphenyl in ) enhance π-π stacking but reduce solubility .
Biological Activity
3-Phenyl-1-[4-(phenylsulfonyl)piperazino]-1-propanone, also known by its chemical identifiers such as K777, has garnered attention in pharmacological research due to its diverse biological activities. This article explores the compound's synthesis, biological properties, and potential therapeutic applications based on existing literature.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 574.73 g/mol. The compound features a piperazine ring substituted with a phenylsulfonyl group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C32H38N4O4S |
| Molar Mass | 574.73 g/mol |
| Density | 1.217 g/cm³ (predicted) |
| Boiling Point | 861°C (predicted) |
Synthesis
The synthesis of this compound typically involves the reaction of various piperazine derivatives with phenylsulfonyl groups under controlled conditions. The resulting products are then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry to confirm their structural integrity.
Antiviral Activity
Research has demonstrated that derivatives of this compound exhibit significant antiviral properties. A study focused on similar piperazine derivatives showed promising results against HIV-1 and other viruses, indicating that modifications in the structure can enhance antiviral efficacy .
Key Findings:
- Compound 3g : Exhibited moderate protection against Coxsackievirus B2 (CVB-2) and Herpes Simplex Virus type 1 (HSV-1), with a cytotoxic concentration (CC50) of approximately 92 μM in Vero cells .
- Broad-spectrum activity : Many synthesized compounds demonstrated activity against various viral strains, suggesting potential as antiviral agents.
Antibacterial and Antifungal Activity
The compound also displays antibacterial and antifungal properties. In vitro studies have indicated that several derivatives can inhibit the growth of pathogenic bacteria and fungi, making them candidates for further development in treating infections .
Antibacterial Activity Data:
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound 3f | Staphylococcus aureus | 9.0 μM |
| Compound 3g | E. coli | 7.7 μM |
Case Studies
- Antiviral Screening : A set of new piperazine derivatives was synthesized and screened for antiviral activity against HIV-1, revealing that modifications significantly impacted their efficacy .
- Antibacterial Synergy : Certain compounds were tested in combination with standard antibiotics like ciprofloxacin, showing enhanced activity against resistant strains of bacteria .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
